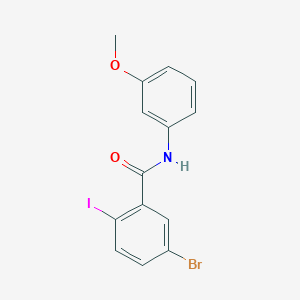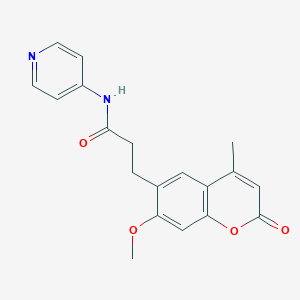
5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyphenyl group and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:
Bromination and Iodination: The starting material, 2-iodoaniline, undergoes bromination to introduce the bromine atom at the 5-position.
Amidation: The brominated product is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form the amide bond, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can be reduced to amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in amidation reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Aldehydes or acids from the oxidation of the methoxy group.
Reduction Products: Amines from the reduction of the amide group.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science:
作用机制
The mechanism of action of 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity to target proteins, while the amide and methoxy groups can influence its pharmacokinetic properties.
相似化合物的比较
5-bromo-2-iodo-N-(3-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group at the 4-position.
Uniqueness:
- The presence of both bromine and iodine atoms in 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide makes it unique compared to other benzamides. These halogen atoms can significantly influence its reactivity and binding properties.
- The methoxy group at the 3-position can also impact its chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBEOZIXQKXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3-benzyl-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5996981.png)
![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5996987.png)

![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5996995.png)
![4-(1-Benzofuran-2-carbonyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5997017.png)
![7-(3-methoxybenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5997026.png)
![N'-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5997033.png)
![N-allyl-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B5997035.png)
![3,3-dimethyl-5-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5997039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-chloro-3-nitrobenzamide](/img/structure/B5997041.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5997053.png)
![N-(4-fluorophenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5997061.png)
![1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B5997067.png)

